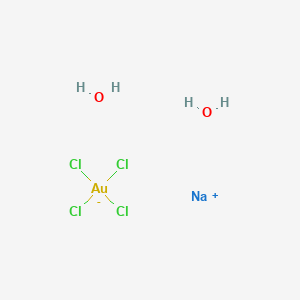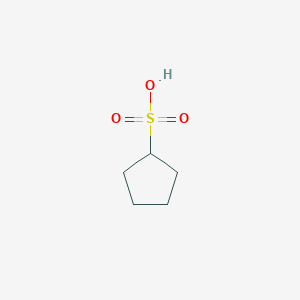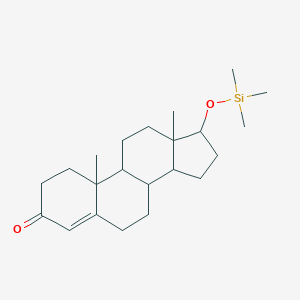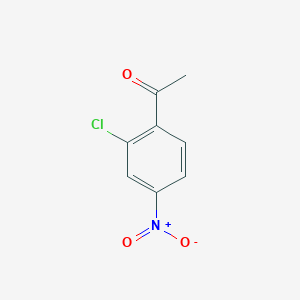
Natriumtetrachloroaurat(III)-Dihydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium tetrachloroaurate(III) dihydrate, with the chemical formula NaAuCl₄·2H₂O, is an inorganic compound composed of sodium, gold, chlorine, and water moleculesThis compound is widely used in various scientific and industrial applications due to its unique properties and reactivity .
Wissenschaftliche Forschungsanwendungen
Sodium tetrachloroaurate(III) dihydrate has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
Sodium tetrachloroaurate(III) dihydrate primarily targets tert-butyl(dimethyl)silyl (TBS) protecting groups . These groups are commonly used in organic chemistry to protect reactive hydroxyl groups during chemical reactions .
Mode of Action
The compound acts as a catalyst in the removal of TBS protecting groups . It is selective in the presence of aromatic TBS ethers, aliphatic triisopropylsilyl ethers, aliphatic tert-butyl(diphenyl)silyl ethers, or sterically hindered aliphatic TBS ethers . This selectivity allows it to efficiently deprotect TBS groups without affecting other parts of the molecule .
Biochemical Pathways
The compound is involved in many organic transformations such as nucleophilic addition to multiple bonds, nonsymmetrical etherization, and nucleophilic substitution of propargylic alcohols . These transformations are key steps in the synthesis of various pharmaceuticals, including 1,5-benzodiazepine and quinoxaline derivatives .
Result of Action
The primary result of Sodium tetrachloroaurate(III) dihydrate’s action is the efficient deprotection of TBS protecting groups . This allows for the selective synthesis of complex organic compounds, including important pharmaceutical heterocycles .
Biochemische Analyse
Biochemical Properties
Sodium Tetrachloroaurate(III) Dihydrate is known for its role in biochemical reactions. It is used in organic transformations such as nucleophilic addition to multiple bonds, nonsymmetrical etherization, and nucleophilic substitution of propargylic alcohols . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Cellular Effects
It is suggested that it might reduce inflammation and kill cancer cells
Molecular Mechanism
It is known to be used as a catalyst in various organic transformations
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The conventional method for preparing sodium tetrachloroaurate(III) dihydrate involves the reaction of tetrachloroauric acid with sodium chloride or sodium carbonate. The mixture is stirred at 100°C, followed by evaporation, cooling, crystallization, and drying to obtain the orange crystals of sodium tetrachloroaurate . The reactions can be represented as: [ \text{H[AuCl₄]} + \text{NaCl} \rightarrow \text{Na[AuCl₄]} + \text{HCl} ] [ 2\text{H[AuCl₄]} + \text{Na₂CO₃} \rightarrow 2\text{Na[AuCl₄]} + \text{H₂O} + \text{CO₂} ]
Industrial Production Methods: In industrial settings, more efficient methods have been developed, such as the addition of gold with sodium oxy-halogen salts and hydrochloric acid . These methods enhance the yield and purity of the compound, making it suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium tetrachloroaurate(III) dihydrate undergoes various chemical reactions, including:
Nucleophilic Addition: It participates in nucleophilic addition reactions to multiple bonds.
Nonsymmetrical Etherization: It is used in the etherization of organic compounds.
Nucleophilic Substitution: It facilitates the substitution of propargylic alcohols.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles, organic solvents, and mild reaction conditions to ensure high selectivity and yield.
Major Products: The major products formed from these reactions include 1,5-benzodiazepine and quinoxaline derivatives, which are important heterocycles in pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
- Gold(III) chloride (AuCl₃)
- Potassium tetrachloroaurate(III) (KAuCl₄)
- Gold(III) chloride trihydrate (AuCl₃·3H₂O)
Comparison: Sodium tetrachloroaurate(III) dihydrate is unique due to its high solubility in water and alcohol, making it suitable for a wide range of applications. Compared to gold(III) chloride and potassium tetrachloroaurate(III), it is more cost-effective and easier to handle in laboratory and industrial settings .
Eigenschaften
IUPAC Name |
sodium;tetrachlorogold(1-);dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.4ClH.Na.2H2O/h;4*1H;;2*1H2/q+3;;;;;+1;;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEERDTKOVZFOHF-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Na+].Cl[Au-](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuCl4H4NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the key applications of sodium tetrachloroaurate(III) dihydrate in organic synthesis?
A1: Sodium tetrachloroaurate(III) dihydrate serves as an efficient catalyst for various organic reactions. Notably, it demonstrates high activity in the mild and selective deprotection of tert-butyl(dimethyl)silyl (TBS) ethers. [, ] This selectivity allows for the deprotection of aliphatic TBS ethers while leaving aromatic TBS ethers, aliphatic triisopropylsilyl ethers, aliphatic tert-butyl(diphenyl)silyl ethers, or sterically hindered aliphatic TBS ethers intact. [, ] Additionally, it catalyzes the synthesis of 1,5-benzodiazepines from o-phenylenediamine and ketones, and quinoxalines from o-phenylenediamine and α-bromo ketones, showcasing its versatility in heterocycle synthesis. []
Q2: How does sodium tetrachloroaurate(III) dihydrate facilitate the synthesis of gold nanoparticles?
A2: Sodium tetrachloroaurate(III) dihydrate acts as a precursor for the synthesis of gold nanoparticles (AuNPs). In a reaction with polyoxyethylene cholesteryl ether (ChEO15 or ChEO10), the compound undergoes reduction, yielding stable and catalytically active AuNPs. [, ] This process highlights the dual role of ChEO15/ChEO10, acting as both a reducing and stabilizing agent for the nanoparticles. [, ]
Q3: What are the catalytic applications of gold nanoparticles synthesized from sodium tetrachloroaurate(III) dihydrate?
A3: Gold nanoparticles derived from sodium tetrachloroaurate(III) dihydrate exhibit notable catalytic activity. For instance, they effectively catalyze the conversion of nitrophenols to aminophenols in the presence of NaBH4. [] Furthermore, these AuNPs display peroxidase-like activity, highlighting their potential in mimicking enzymatic processes. [] They have also been successfully applied in the degradation of Methylene Blue (MB) to Leucomethylene blue (LMB) in the presence of NaBH4. []
Q4: How does the structure of sodium tetrachloroaurate(III) dihydrate influence its properties?
A4: The structure of sodium tetrachloroaurate(III) dihydrate, consisting of [AuCl4]− anions and sodium cations with two water molecules per formula unit, significantly influences its properties. [] Studies using chlorine-35 quadrupole resonance revealed the presence of hydrogen bonding between the chlorine atoms of the [AuCl4]− anion and the water molecules. [] This hydrogen bonding impacts the electronic environment of the chlorine atoms, affecting the compound's reactivity. [] Additionally, the pressure-dependent behavior of the chlorine frequencies suggests that the non-bonding electron clouds of the chlorine atoms are influenced by pressure, impacting the electronic properties of the compound. []
Q5: How does sodium tetrachloroaurate(III) dihydrate interact with p-benziporphyrin?
A5: Sodium tetrachloroaurate(III) dihydrate mediates an unusual reaction with p-benziporphyrin in the presence of potassium carbonate. [] This reaction results in the contraction of the benzene ring within p-benziporphyrin to form a cyclopentadiene ring, ultimately yielding gold(III) 5,10,15,20-tetraaryl-21-carbaporphyrin. [] This transformation highlights the ability of sodium tetrachloroaurate(III) dihydrate to catalyze unique and complex reactions, expanding its potential applications in organic synthesis. []
Q6: What analytical techniques are valuable for studying sodium tetrachloroaurate(III) dihydrate?
A6: Various analytical techniques are crucial for characterizing sodium tetrachloroaurate(III) dihydrate and its reaction products. Infrared spectroscopy helps identify functional groups within the compound and its complexes. [] Thermal analysis techniques, such as thermogravimetric analysis (TGA), provide insights into the compound's thermal stability and decomposition pathways. [] Additionally, UV-Vis spectroscopy is essential for monitoring the formation and characterizing the optical properties of gold nanoparticles synthesized using sodium tetrachloroaurate(III) dihydrate. [, ] Transmission electron microscopy (TEM) enables visualization of the size, morphology, and structure of the synthesized nanoparticles. []
Q7: How can the biological activity of gold nanoparticles synthesized using sodium tetrachloroaurate(III) dihydrate be enhanced?
A7: Research indicates that plant extracts can be utilized to synthesize biogenic gold nanoparticles with enhanced bioactivity. For example, using extracts from Salvia africana-lutea (SAL) can produce gold nanoparticles that exhibit antibacterial activity against pathogens like Staphylococcus epidermidis and P. aeruginosa. [] This approach leverages the inherent biocompatibility and potential synergistic effects of plant-derived compounds, opening avenues for developing novel antibacterial agents. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Propen-1-one, 1-[4-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]-1-piperidinyl]-](/img/structure/B108488.png)






![N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine](/img/structure/B108501.png)






